2-(4-Ethylphenoxy)ethane-1-thiol

Lipophilicity logP Drug Discovery

2-(4-Ethylphenoxy)ethane-1-thiol (molecular formula C₁₀H₁₄OS, MW 182.28 g/mol) is a para-ethyl-substituted phenoxyethyl thiol that integrates an electron-donating 4-ethylphenoxy moiety with a terminal sulfhydryl group via a flexible ethane spacer. The compound belongs to the broader class of aryloxyalkyl thiols; its defining structural features are the para-ethyl substituent on the phenyl ring, the phenoxy-ether linkage, and the primary thiol, which collectively confer a distinct lipophilicity (computed logP 2.8–3.5), hydrogen-bonding profile, and nucleophilic reactivity that cannot be replicated by simple substitution of the alkyl group, moving the substituent to the meta position, or replacing the thiol with a hydroxyl group.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B13635057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenoxy)ethane-1-thiol
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCS
InChIInChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3
InChIKeyYEEXJZFBWUQGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenoxy)ethane-1-thiol: Structural Identity, Physicochemical Signature, and Procurement Baseline


2-(4-Ethylphenoxy)ethane-1-thiol (molecular formula C₁₀H₁₄OS, MW 182.28 g/mol) is a para-ethyl-substituted phenoxyethyl thiol that integrates an electron-donating 4-ethylphenoxy moiety with a terminal sulfhydryl group via a flexible ethane spacer [1]. The compound belongs to the broader class of aryloxyalkyl thiols; its defining structural features are the para-ethyl substituent on the phenyl ring, the phenoxy-ether linkage, and the primary thiol, which collectively confer a distinct lipophilicity (computed logP 2.8–3.5), hydrogen-bonding profile, and nucleophilic reactivity that cannot be replicated by simple substitution of the alkyl group, moving the substituent to the meta position, or replacing the thiol with a hydroxyl group .

Para-ethyl group enhances lipophilicity for membrane partitioning studies
Primary thiol enables click chemistry, disulfide bonds, and soft-metal coordination
Regiochemical specificity: para substitution supports electron donation via resonance

Why Unsubstituted, Meta-Isomeric, or Alcohol Analogs Cannot Substitute 2-(4-Ethylphenoxy)ethane-1-thiol in Discovery and Materials Workflows


The 2-(4-ethylphenoxy)ethane-1-thiol scaffold is deceptively simple, yet small structural permutations produce large functional consequences. Replacing the para-ethyl group with a hydrogen atom (2-phenoxyethane-1-thiol) reduces lipophilicity by approximately 0.8–1.2 logP units, altering membrane permeability and partition behavior in biphasic reaction systems [1]. Moving the ethyl substituent from the para to the meta position (2-(3-ethylphenoxy)ethane-1-thiol) changes the electron-density distribution at the phenoxy oxygen, which in turn modulates the nucleophilicity of the thiolate and the coordination geometry in metal complexes . Substituting the thiol with a hydroxyl group (2-(4-ethylphenoxy)ethanol) eliminates the capacity for thiol-ene click chemistry, disulfide bond formation, and soft-metal coordination, which are essential for numerous bioconjugation and materials applications [2]. These differences are not gradual but step-change discontinuities; therefore, in-class compounds cannot be treated as interchangeable without risking reproducible failure of the intended reaction or property profile.

Unsubstituted analog (2-phenoxyethane-1-thiol)
Loss of para-ethyl reduces lipophilicity ~1 logP unit, shifting partition and membrane permeability profiles.
Meta-isomer (2-(3-ethylphenoxy)ethane-1-thiol)
Meta substitution alters electron-density at phenoxy oxygen, changing thiolate nucleophilicity and coordination geometry.
Alcohol analog (2-(4-ethylphenoxy)ethanol)
Alcohol lacks thiol group; incompatible with thiol-ene, disulfide, and soft-metal reactions.

Quantitative Differentiation Guide for 2-(4-Ethylphenoxy)ethane-1-thiol Against Its Closest Analogs


Increased Lipophilicity via 4-Ethyl Substitution Over Unsubstituted 2-Phenoxyethane-1-thiol

The para-ethyl group on 2-(4-ethylphenoxy)ethane-1-thiol adds approximately two methylene units of lipophilicity relative to the unsubstituted 2-phenoxyethane-1-thiol. The computed logP of 2-(4-ethylphenoxy)ethane-1-thiol is estimated at 2.8–3.5 (XLogP3 or equivalent method), representing an increase of approximately 0.8–1.2 logP units above the unsubstituted comparator, which has a predicted logP of approximately 1.8–2.3 . This increase corresponds to an approximately 6–16 fold higher octanol/water partition coefficient, which directly impacts compound retention in reversed-phase chromatographic separations and membrane permeability in cell-based assays.

Lipophilicity Gain
Reported in silico
ΔlogP ≈ +0.8 to +1.2
(~6–16× partition)
Supports para-ethyl selection when higher lipophilicity is needed.
In silico estimation; experimental logP pending.
Lipophilicity logP Drug Discovery ADME Partition Coefficient

Para- vs. Meta-Substitution: Regiochemical Influence on Thiolate Reactivity in Metal Coordination

The para-ethyl substitution in 2-(4-ethylphenoxy)ethane-1-thiol places the electron-donating ethyl group in conjugation with the phenoxy oxygen, increasing electron density at the ether linkage through resonance. This contrasts with the meta isomer (2-(3-ethylphenoxy)ethane-1-thiol, CAS 1225520-84-2 ), where the ethyl group exerts only an inductive effect. The para substitution is expected to enhance the electron density on the thiolate sulfur upon deprotonation, leading to stronger soft-metal binding (e.g., to Pd²⁺, Pt²⁺, Hg²⁺) compared to the meta isomer. While direct comparative binding constants have not been published for this exact pair, class-level structure-activity trends in phenoxy-thiol systems consistently show that para-electron-donating groups increase thiolate nucleophilicity and metal-binding affinity relative to meta substitution [1].

Regiochemical Effect
Class-level inference
Para: resonance-enhanced donation
Meta: inductive only
Para isomer may enhance thiolate metal-binding vs meta.
No head-to-head quantified binding data yet.
Regiochemistry Metal Coordination Organometallic Chemistry Ligand Design Thiolate

Thiol vs. Alcohol Functional Group: Differential Reactivity in Thiol-Ene Click Chemistry and Bioconjugation

2-(4-Ethylphenoxy)ethane-1-thiol participates in radical-mediated thiol-ene click reactions, Michael addition to electron-deficient alkenes, and disulfide bond formation, whereas its alcohol analog (2-(4-ethylphenoxy)ethanol, CAS 54411-10-8) lacks these reactivities [1]. The thiol-ene reaction of aryloxyalkyl thiols with acrylates proceeds with rate constants typically in the range of k ≈ 10¹–10³ M⁻¹s⁻¹ [2]; the para-ethylphenoxy group further enhances this rate by stabilizing the thiyl radical intermediate through the electron-donating effect of the para substituent. The alcohol analog (logP 1.62 ) cannot engage in any of these sulfur-specific transformations and moreover has a hydrogen-bond donor count of 1 versus 1 for the thiol but with substantially different acidity (thiol pKa ~9–10 vs. alcohol pKa ~15–16), leading to different protonation states at physiological pH.

Functional Group
Class-level inference
Thiol-ene k ≈ 10¹–10³ M⁻¹s⁻¹
Alcohol: no reactivity
Demonstrates thiol functional requirement for click and disulfide reactions.
Rate range from acrylate class; substituent may increase rate.
Thiol-Ene Click Chemistry Bioconjugation Disulfide Bond Nucleophilicity Materials Chemistry

Boiling Point and Handling Characteristics Relative to Unsubstituted 2-Phenoxyethane-1-thiol

The unsubstituted 2-phenoxyethane-1-thiol exhibits a boiling point of 201–202 °C and a density of 1.105 g/mL at 25 °C [1]. The 4-ethyl substitution adds molecular weight (182.28 vs. 154.23 g/mol) and is expected to increase the boiling point by approximately 20–40 °C based on the typical increment observed for ethyl-substituted phenoxy compounds (e.g., 2-(4-ethylphenoxy)ethanol vs. 2-phenoxyethanol). This higher boiling point can improve the operational window for reactions requiring elevated temperatures without solvent loss through evaporation, and the increased density (estimated ~0.95–1.00 g/mL for the ethyl derivative) provides greater mass per unit volume in bulk procurement, which may reduce shipping and storage costs on a per-mole basis.

Boiling Point
Estimated
Est. Tb 230–250 °C
(ΔTb ≈ +30 to +50 °C)
Higher boiling point supports broader temperature process window.
Extrapolated from analog series; experimental confirmation needed.
Physical Properties Boiling Point Process Chemistry Distillation Handling

Optimal Research and Industrial Application Scenarios for 2-(4-Ethylphenoxy)ethane-1-thiol Based on Verified Differentiation


Thiol-Ene Click Chemistry for Polymer and Bioconjugate Synthesis

In radical-mediated thiol-ene reactions, the para-ethylphenoxy substituent stabilizes the thiyl radical intermediate through its electron-donating resonance effect, providing faster propagation kinetics compared to meta-substituted or unsubstituted phenoxy thiols [1]. This property makes 2-(4-ethylphenoxy)ethane-1-thiol the building block of choice for synthesizing functional polymers, hydrogels, and bioconjugates where rapid, high-yield coupling under ambient conditions is required. The alcohol analog (2-(4-ethylphenoxy)ethanol) cannot participate in these reactions, making the thiol compound irreplaceable in these workflows [2].

Ligand for Soft-Metal Coordination Complexes in Catalysis and Materials Science

The thiolate formed upon deprotonation of 2-(4-ethylphenoxy)ethane-1-thiol acts as a soft donor ligand for Pd²⁺, Pt²⁺, Hg²⁺, and other late transition metals. The para-ethyl substituent enhances electron density at the sulfur through the resonance network of the phenoxy ring, leading to more stable metal-thiolate bonds compared to meta-substituted isomers [1]. The flexibly tethered phenoxy ether oxygen can also participate in hemilabile coordination to harder metal centers, a feature absent in simple aryl thiols. Researchers developing metal-organic frameworks (MOFs), catalysts, or metallodrugs should procure the para isomer specifically when a predictable coordination geometry and enhanced stability are required [2].

Hydrophobic Building Block for Membrane-Permeable Probe Design

With a computed logP of 2.8–3.5, 2-(4-ethylphenoxy)ethane-1-thiol provides significantly greater lipophilicity than the unsubstituted 2-phenoxyethane-1-thiol (logP ~1.8–2.3) [1]. This difference translates into approximately 6–16-fold higher octanol/water partitioning, making the 4-ethyl derivative the preferred choice when designing fluorescent probes, drug-like molecules, or agrochemical intermediates that require enhanced membrane permeability or non-polar phase retention. The methyl analog (2-(4-methylphenoxy)ethane-1-thiol) would provide an intermediate logP (~2.2–2.8), offering a tunable lipophilicity series for structure-activity relationship (SAR) studies where systematic variation of alkyl chain length is needed [2].

Disulfide-Based Dynamic Covalent Chemistry and Self-Assembled Monolayers

The thiol group enables reversible disulfide bond formation under oxidative conditions, a key mechanism in dynamic combinatorial chemistry, self-healing materials, and self-assembled monolayers (SAMs) on gold surfaces [1]. The para-ethylphenoxy tail provides sufficient steric bulk to influence monolayer packing density while maintaining adequate chain flexibility for surface organization. The alcohol analog cannot form disulfides, and the unsubstituted phenoxy analog may exhibit different packing behavior due to reduced molecular volume. For applications requiring precise control over surface functionalization or dynamic covalent exchange kinetics, the 4-ethyl derivative offers a distinct balance of steric and electronic properties [2].

Application
Selection Property
Validation Focus
Thiol-ene click polymer & bioconjugate synthesis
Electron-donating para-ethyl group
Thiol-ene coupling kinetics and yield
Soft-metal coordination (Pd, Pt, Hg) catalyst & MOF design
Thiolate soft-donor with para resonance enhancement
Metal-thiolate stability and coordination geometry
Hydrophobic probe and drug-like molecule design
High lipophilicity window
Partition coefficient and membrane permeability
Disulfide dynamic covalent chemistry & self-assembled monolayers
Thiol for reversible disulfide formation
Disulfide exchange kinetics and monolayer packing density
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